Cellular KDM2A Inhibition (IC50: 280 nM in MIA PaCa-2 Cells)
The target compound demonstrates potent cellular inhibition of KDM2A with an IC50 of 280 nM, as measured by induction of H3K36me2 in human MIA PaCa-2 cells [1]. In contrast, the structurally related analog N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide does not have documented cellular KDM2A activity in public databases, instead being primarily described as a kinase inhibitor . This divergence highlights the target compound's specific applicability in KDM2A-dependent cellular models.
| Evidence Dimension | KDM2A cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 280 nM |
| Comparator Or Baseline | N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide: No reported KDM2A cellular activity; described as a kinase inhibitor. |
| Quantified Difference | Qualitative difference; target compound has defined KDM2A activity, comparator does not. |
| Conditions | Human MIA PaCa-2 cells; H3K36me2 immunofluorescence assay. |
Why This Matters
This data supports the selection of this compound for cellular studies focused on KDM2A inhibition, whereas the 2-trifluoromethyl analog would be inappropriate for this purpose.
- [1] BindingDB. BDBM50158851 (CHEMBL3786265). Affinity Data: IC50 280 nM for KDM2A in MIA PaCa-2 cells. View Source
